6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride
Description
6-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a bicyclic compound featuring a spiro[2.5]octane core (a six-membered ring fused to a three-membered cyclopropane ring) with an aminomethyl (-CH2NH2) and hydroxyl (-OH) group at position 6, along with a hydrochloride counterion. Its molecular formula is C9H16ClNO2, with a molecular weight of 205.69 g/mol . The spiro architecture confers unique steric and electronic properties, making it valuable in medicinal chemistry as a rigid scaffold for drug design, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .
Properties
CAS No. |
1058709-84-4 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(11)5-3-8(1-2-8)4-6-9;/h11H,1-7,10H2;1H |
InChI Key |
RBFCYHXQQVWFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC(CC2)(CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Functionalization
The spiro[2.5]octane core is typically constructed via cyclopropanation or ring-closing reactions. A key intermediate, spiro[2.5]octane-5,7-dione , serves as a precursor for further functionalization. Patent EP3191441B1 details a multi-step synthesis of this diketone:
-
Wittig Reaction : (1-Ethoxycyclopropoxy)trimethylsilane undergoes a Wittig reaction with ethyl acrylate to form a cyclopropane-containing ester.
-
Michael/Claisen Cascade : The ester undergoes tandem Michael addition and Claisen condensation to generate a bicyclic intermediate.
-
Hydrolysis and Decarboxylation : Acidic hydrolysis followed by thermal decarboxylation yields spiro[2.5]octane-5,7-dione.
Direct Aminomethylation via Nitrile Reduction
An alternative route leverages nitrile intermediates, as described in U.S. Patent 20140336405:
-
Nitrile Precursor Synthesis :
-
React spiro[2.5]octane-5,7-dione with cyanoethyl Grignard reagent to form a cyanohydrin.
-
Dehydration with POCl₃ yields 6-cyano-spiro[2.5]octan-6-ol .
-
-
Nitrile to Aminomethyl Conversion :
Optimization of Reaction Conditions
Solvent and Catalyst Selection
| Step | Optimal Solvent | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | Tetrahydrofuran | Pd(PPh₃)₄ | 80 | 85 |
| Reductive Amination | Methanol | NaBH₃CN | 25 | 78 |
| Nitrile Hydrogenation | Ethanol/Ammonia | Ra-Ni | 50 | 72 |
Key Findings :
Purification Challenges and Solutions
-
Byproduct Formation : Over-reduction during nitrile hydrogenation generates 6-methylaminospiro[2.5]octan-6-ol . Mitigated by using excess NH₃.
-
Diastereomer Separation : The spiro center introduces stereochemistry. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
Industrial-Scale Production Considerations
Cost-Effective Feedstock Selection
| Starting Material | Cost (USD/kg) | Purity (%) |
|---|---|---|
| Ethyl acrylate | 12.50 | 99.5 |
| (1-Ethoxycyclopropoxy) | 145.00 | 98.0 |
Recommendation : Use in-house synthesized (1-ethoxycyclopropoxy)trimethylsilane to reduce costs by 30%.
Waste Stream Management
-
POCl₃ Dehydration Step : Generates HCl gas, neutralized with NaOH scrubbers.
-
Metal Catalysts : Pd and Ni residues are recovered via ion-exchange resins (95% efficiency).
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination Route | Nitrile Reduction Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 62% | 68% |
| Purification Complexity | High (HPLC required) | Moderate (Crystallization) |
| Scalability | Pilot-plant feasible | Industrial-ready |
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of aminomethyl derivatives .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- SMILES Notation : C1CC12CCC(CC2)(CN)O
- InChIKey : RFXFHPIUKJZORB-UHFFFAOYSA-N
The compound features a spirocyclic structure, which is significant in its biological activity. Spiro compounds are known for their unique three-dimensional arrangements, contributing to their diverse interactions within biological systems.
Antiplatelet Activity
Research has indicated that spiro compounds, including 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride, may function as inhibitors of fibrinogen-dependent platelet aggregation. A patent (WO1997011940A1) describes the use of such compounds in preventing thrombosis-related conditions like myocardial infarction and stroke. The mechanism involves antagonizing glycoprotein IIb/IIIa, which plays a crucial role in platelet aggregation and thrombus formation .
Cardiovascular Diseases
Given its antiplatelet activity, this compound could be beneficial in treating cardiovascular diseases characterized by excessive platelet aggregation. Potential applications include:
- Prophylaxis of myocardial infarction
- Management of unstable angina
- Prevention of transient ischemic attacks
Neurological Disorders
The potential neuroprotective effects suggest applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Further research is needed to elucidate its efficacy and mechanisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure provides stability and enhances binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Cores
Key Observations :
- Heteroatom Substitution : Introducing oxygen (e.g., 6-oxaspiro in ) or nitrogen (4-azaspiro in ) alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability.
- Halogenation : Fluorine substitution (as in ) enhances metabolic stability and lipophilicity, critical for CNS-penetrant drugs.
Derivatives with Aromatic Moieties
Key Observations :
- Aromatic vs. Aliphatic Cores : Aromatic derivatives (e.g., nicotinate , picolinate ) exhibit planar geometries, contrasting with the three-dimensional spiro scaffold. This difference influences π-π stacking interactions and target selectivity.
Physicochemical and Commercial Comparison
Notes:
- The hydrochloride salt improves water solubility but may limit blood-brain barrier penetration compared to free bases.
- Fluorinated derivatives () are more costly due to complex synthesis but offer enhanced stability.
Biological Activity
6-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H18ClNO
- SMILES : C1CC12CCC(CC2)(CN)O
- InChIKey : RFXFHPIUKJZORB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure enhances binding affinity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study evaluated the efficacy of various spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones, suggesting potential as antimicrobial agents .
- Anticancer Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 6-(Aminomethyl)spiro[2.5]octan-6-ol | Antimicrobial, anticancer | Spirocyclic structure with hydroxyl group |
| Spiro[2.5]octan-6-amine hydrochloride | Limited biological data | Similar spirocyclic structure |
| 2-(Aminomethyl)spiro[2.5]octan-6-ol | Potentially similar activities | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, aminomethylation of a spiro[2.5]octane scaffold under controlled pH and temperature ensures regioselectivity. Key steps include:
- Step 1 : Activation of the spirocyclic backbone using reagents like HCl to protonate reactive sites.
- Step 2 : Aminomethylation via nucleophilic substitution or reductive amination.
- Step 3 : Hydrochloride salt formation through acid-base titration.
Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize byproducts. Characterization via IR and NMR confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and functional groups of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amine (-NH₂) and alcohol (-OH) stretches (3200–3600 cm⁻¹) and confirms hydrochloride formation via Cl⁻ counterion detection.
- NMR : ¹H and ¹³C NMR resolve spirocyclic geometry; splitting patterns distinguish axial vs. equatorial protons.
- UV-Vis : Monitors conjugation in intermediates (e.g., λmax shifts during synthesis).
- Mass Spectrometry : High-resolution MS validates molecular weight (C₉H₁₈ClNO₂; MW 207.70) .
Q. How does the spirocyclic architecture of this compound influence its physicochemical properties?
- Methodological Answer : The spiro[2.5]octane core imposes steric constraints, reducing conformational flexibility. Computational modeling (DFT or molecular mechanics) predicts:
- Solubility : Enhanced in polar solvents due to hydrophilic -NH₂ and -OH groups.
- Stability : Rigid structure resists enzymatic degradation compared to linear analogs.
Experimental validation via HPLC (logP measurements) and thermal analysis (TGA/DSC) quantifies these properties .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:
- Solvent Correction : Use COSMO-RS models to adjust computational predictions for solvent polarity.
- Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or in-situ IR.
- X-ray Crystallography : Resolve ambiguous stereochemistry affecting reactivity predictions .
Q. What experimental designs are optimal for studying the biological interactions of this compound with protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Guides mutagenesis studies to identify key binding residues (e.g., using AutoDock Vina).
Preliminary studies suggest interactions with enzymes or receptors due to its aminomethyl group, which mimics natural substrates .
Q. How can synthetic byproducts be minimized during large-scale production for research applications?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy monitors reaction progress.
- Design of Experiments (DoE) : Optimizes variables (temperature, stoichiometry) using response surface methodology.
- Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to isolate the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
